(R)-VX-984

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

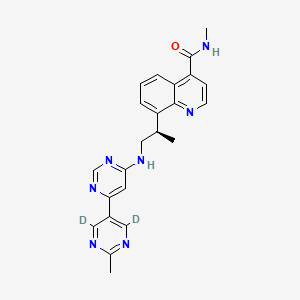

8-[(2R)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m0/s1/i11D,12D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEACIOGDEQRHFA-WXFXTCFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-VX-984: A Deep Dive into its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

(R)-VX-984, also known as M9831, is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As an orally active and blood-brain barrier-penetrant compound, it holds significant promise in oncology, primarily as a sensitizer for radiotherapy and chemotherapy. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of DNA repair, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Inhibition of Non-Homologous End Joining

The primary mechanism of action of this compound is the targeted inhibition of DNA-PKcs, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1][2][3] NHEJ is the predominant repair mechanism for DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] By inhibiting DNA-PKcs, this compound effectively stalls the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation of DNA damage ultimately triggers cell death, particularly in cancer cells which often have a higher reliance on specific DNA repair pathways and may have underlying defects in other repair mechanisms like homologous recombination (HR).

The inhibition of DNA-PKcs by VX-984 has been shown to be ATP-competitive.[3] A key indicator of DNA-PKcs activation is its autophosphorylation at the Serine 2056 (S2056) residue. VX-984 has been demonstrated to inhibit this radiation-induced autophosphorylation in a dose-dependent manner.

The disruption of the primary NHEJ pathway by this compound can lead to a compensatory upregulation of alternative, often more error-prone, repair pathways such as microhomology-mediated end joining (MMEJ) and homologous recombination (HR). While this represents a cellular survival attempt, the increased reliance on these alternative pathways can also contribute to genomic instability.

Signaling Pathway

The following diagram illustrates the DNA-PK dependent NHEJ pathway and the point of intervention by this compound.

Quantitative Data

The following tables summarize the available quantitative data for VX-984.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Cellular) | 88 nM | A549 (Lung Cancer) | Inhibition of DNA-PKcs autophosphorylation (S2056) | |

| Dose Enhancement Factor (DEF) at 100 nM | 1.2 | U251 (Glioblastoma) | Clonogenic Survival Assay | |

| DEF at 250 nM | 1.8 | U251 (Glioblastoma) | Clonogenic Survival Assay | |

| DEF at 500 nM | Not specified | U251 (Glioblastoma) | Clonogenic Survival Assay | |

| DEF at 100 nM | 1.1 | NSC11 (Glioblastoma Stem-like) | Clonogenic Survival Assay | |

| DEF at 250 nM | 1.5 | NSC11 (Glioblastoma Stem-like) | Clonogenic Survival Assay | |

| DEF at 500 nM | 1.9 | NSC11 (Glioblastoma Stem-like) | Clonogenic Survival Assay |

Table 2: In Vivo Efficacy

| Animal Model | Tumor Type | This compound Dose | Combination Therapy | Outcome | Reference |

| Mouse Xenograft | U251 (Glioblastoma) | 50 mg/kg (oral, twice daily) | 3 Gy Radiation (daily for 3 days) | Increased survival compared to radiation alone | |

| Mouse Xenograft | NSC11 (Glioblastoma Stem-like) | 50 mg/kg (oral, twice daily) | 3 Gy Radiation (daily for 3 days) | Increased survival compared to radiation alone |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and general best practices.

Western Blot for Phosphorylated DNA-PKcs (S2056)

Objective: To determine the effect of this compound on the autophosphorylation of DNA-PKcs in response to DNA damage.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., U251 or A549) and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 1 hour.

-

Induce DNA damage by exposing cells to ionizing radiation (e.g., 6-10 Gy).

-

Harvest cells 1 hour post-irradiation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated DNA-PKcs (S2056) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Immunofluorescence for γH2AX Foci

Objective: To quantify the extent of DNA double-strand breaks remaining in cells after treatment with this compound and radiation.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with this compound and irradiate as described in the Western blot protocol.

-

Fix cells at various time points post-irradiation (e.g., 0.5, 4, 24 hours) with 4% paraformaldehyde.

-

-

Immunostaining:

-

Permeabilize cells with 0.25% Triton X-100 in PBS.

-

Block with 1% BSA in PBST.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Mount coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ or CellProfiler).

-

Cellular Reporter Assay for NHEJ and HR

Objective: To assess the impact of this compound on the efficiency of NHEJ and HR DNA repair pathways.

Methodology:

-

Cell Line:

-

Utilize a cell line (e.g., U2OS EJ-DR) that contains stably integrated reporter constructs for both NHEJ and HR. These reporters typically consist of a fluorescent protein gene (e.g., GFP) that is non-functional and can be restored by a specific DNA repair event following a targeted double-strand break induced by an endonuclease like I-SceI.

-

-

Experimental Procedure:

-

Transfect the reporter cells with a plasmid expressing the I-SceI endonuclease to induce DSBs within the reporter constructs.

-

Treat the cells with various concentrations of this compound.

-

After a defined incubation period (e.g., 48-72 hours), analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells, which corresponds to the efficiency of either NHEJ or HR, depending on the specific reporter construct.

-

Class Switch Recombination (CSR) Assay

Objective: To measure the efficiency of NHEJ-dependent class switch recombination in B cells in the presence of this compound.

Methodology:

-

B Cell Isolation and Culture:

-

Isolate primary B cells from mouse spleens.

-

Culture the B cells in the presence of stimuli that induce class switching (e.g., LPS and IL-4).

-

-

Treatment and Analysis:

-

Treat the cultured B cells with a dose range of this compound.

-

After a period of incubation (e.g., 3-4 days), stain the cells with fluorescently labeled antibodies specific for different immunoglobulin isotypes (e.g., IgM and IgG1).

-

Analyze the percentage of cells that have switched to the new isotype using flow cytometry. A reduction in the percentage of switched cells in the presence of this compound indicates inhibition of NHEJ.

-

Experimental Workflows

The following diagrams depict the workflows for the key experimental protocols.

Conclusion

This compound is a selective inhibitor of DNA-PKcs that effectively disrupts the non-homologous end joining pathway of DNA double-strand break repair. This mechanism of action leads to the accumulation of cytotoxic DNA damage in cancer cells, thereby sensitizing them to radiotherapy and certain chemotherapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. The continued investigation into its effects on various cancer types and in combination with other therapeutic agents will be crucial in defining its role in the future of oncology.

References

(R)-VX-984: A Technical Overview of its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-984, also known as M9831, is a potent and selective, orally active inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] Developed by Vertex Pharmaceuticals, this small molecule has garnered significant interest in the field of oncology for its potential to sensitize cancer cells to DNA-damaging therapies such as radiation and certain chemotherapies.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for professionals in drug development and research.

Discovery and Development

This compound emerged from a drug discovery program focused on identifying inhibitors of the DNA damage response (DDR) pathway, a critical cellular process for maintaining genomic integrity.[2][4] The rationale behind targeting DNA-PK is to disrupt a key mechanism of DNA repair in cancer cells, thereby enhancing the efficacy of treatments that induce DNA double-strand breaks (DSBs).

While the specific details of the high-throughput screening and lead optimization cascade for this compound are not extensively published in peer-reviewed literature, the development of potent and selective DNA-PK inhibitors often involves a multi-step process. This typically includes:

-

Target Validation: Establishing the critical role of DNA-PK in the survival of cancer cells following DNA damage.

-

High-Throughput Screening (HTS): Screening large compound libraries to identify initial "hits" with inhibitory activity against DNA-PK.

-

Medicinal Chemistry and Lead Optimization: Iterative chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to understand the chemical features necessary for effective target engagement.

-

Preclinical Evaluation: In-depth in vitro and in vivo testing of lead candidates to assess their efficacy and safety profiles.

This compound was identified as a clinical candidate from these efforts, demonstrating potent inhibition of DNA-PK and favorable drug-like properties. In 2017, the rights to VX-984 and other DNA damage response assets were licensed by Vertex Pharmaceuticals to Merck KGaA, Darmstadt, Germany, for further development in oncology. Subsequently, in 2019, Vertex reacquired exclusive rights to two DNA-PK inhibitors, including M9831 (formerly VX-984), for use in gene-editing applications.

Mechanism of Action: Targeting the NHEJ Pathway

This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks in human cells.

The process of NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates itself and other downstream targets to facilitate the ligation of the broken DNA strands.

By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation events necessary for the progression of the NHEJ pathway. This inhibition of DNA repair leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on efficient DNA repair mechanisms for survival due to their high proliferation rates and genomic instability.

The inhibition of NHEJ by this compound can also lead to a compensatory increase in alternative, more error-prone DNA repair pathways such as homologous recombination (HR) and microhomology-mediated end joining (MMEJ).

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.

| Parameter | Cell Line(s) | Concentration/Dosage | Effect |

| In Vitro Activity | |||

| IC50 (DNA-PK Inhibition) | Not Specified | Not Specified | Potent inhibitor |

| Inhibition of Radiation-Induced DNA-PKcs Phosphorylation | U251, NSC11 | 250 - 500 nM | Concentration-dependent inhibition. |

| Radiosensitization | U251, NSC11 | 250 - 500 nM | Enhanced cell killing in combination with ionizing radiation. |

| In Vivo Activity | |||

| Inhibition of Radiation-Induced DNA-PKcs Phosphorylation | U251 xenografts | 100 mg/kg (oral) | Inhibition observed in orthotopic brain tumor xenografts. |

| Enhancement of Radiosensitivity | U251 xenografts | 50 mg/kg (oral, twice daily) | Significantly increased survival in combination with radiation in a mouse xenograft model. |

Experimental Protocols

Detailed experimental protocols for assays used to characterize this compound are crucial for reproducibility and further research. Below are generalized methodologies for key experiments.

DNA-PK Kinase Assay (Biochemical)

A typical biochemical assay to determine the IC50 of a DNA-PK inhibitor would involve the following steps:

-

Reaction Setup: A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate, and a DNA activator in a suitable buffer.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity. Alternatively, antibody-based methods (e.g., ELISA) can be used to detect the phosphorylated product.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Assay for DNA-PK Inhibition (Western Blot)

This assay measures the inhibition of DNA-PK autophosphorylation in a cellular context:

-

Cell Culture: Cancer cells (e.g., U251 glioblastoma cells) are cultured to a suitable confluency.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Induction of DNA Damage: DNA double-strand breaks are induced, typically by exposing the cells to ionizing radiation (e.g., 5-10 Gy).

-

Cell Lysis: After a short incubation period post-irradiation (e.g., 1 hour), cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DNA-PKcs (e.g., at serine 2056) and total DNA-PKcs (as a loading control).

-

Detection and Analysis: The bands are visualized using a suitable detection method (e.g., chemiluminescence), and the band intensities are quantified to determine the extent of inhibition of DNA-PKcs phosphorylation.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of an agent to enhance the cell-killing effects of radiation:

-

Cell Plating: A known number of cells are seeded into culture plates.

-

Inhibitor Treatment: Cells are treated with this compound at a fixed concentration.

-

Irradiation: The plates are exposed to graded doses of ionizing radiation.

-

Colony Formation: The cells are incubated for a period of 10-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Data Analysis: The surviving fraction of cells at each radiation dose is calculated relative to the non-irradiated control. Dose-enhancement ratios can be calculated to quantify the radiosensitizing effect of this compound.

Chemical Synthesis

The formal chemical name of this compound is N-methyl-8-[(1S)-1-methyl-2-[(2′-methyl[4,5′-bipyrimidin]-6-yl-4′,6′-d2)amino]ethyl]-4-quinolinecarboxamide. The presence of deuterium atoms suggests a specific synthetic strategy to incorporate these isotopes, likely for pharmacokinetic profiling or as a metabolic blocker.

A plausible, though generalized, retrosynthetic analysis would involve the disconnection at the amide bond and the amine linkage to the bipyrimidine. The synthesis would require the stereoselective preparation of the chiral (S)-1-methylethylamine side chain.

Visualizations

Signaling Pathway: DNA-PK in Non-Homologous End Joining

Caption: DNA-PK's role in NHEJ and its inhibition by this compound.

Experimental Workflow: Characterization of a DNA-PK Inhibitor

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship: Synthesis Strategy

Caption: A plausible retrosynthetic approach for this compound.

Conclusion

This compound is a significant development in the field of targeted cancer therapy, specifically in the area of DNA damage response inhibition. Its potent and selective inhibition of DNA-PK offers a promising strategy to enhance the efficacy of established cancer treatments like radiotherapy. While detailed information on its discovery and synthesis remains largely within the proprietary domain of the developing pharmaceutical companies, the available data clearly outlines its mechanism of action and preclinical potential. Further research and clinical trials will be crucial in defining the therapeutic role of this compound and other DNA-PK inhibitors in the treatment of various malignancies.

References

- 1. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merck KGaA, Darmstadt, Germany, Licenses Four Oncology Research and Development Programs from Vertex and Becomes a Leader in DNA Damage and Repair [prnewswire.com]

- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

(R)-VX-984: A Deep Dive into Selective DNA-PKcs Inhibition for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-VX-984, also known as M9831, is a potent, selective, and orally bioavailable small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By targeting a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), this compound represents a promising strategy to enhance the efficacy of DNA-damaging cancer therapies such as radiotherapy and certain chemotherapies. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for key assays.

Introduction: The Rationale for DNA-PKcs Inhibition

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1]

In many cancer cells, there is a greater reliance on the NHEJ pathway for DSB repair. This dependency presents a therapeutic window for inhibitors of key NHEJ proteins. The DNA-dependent protein kinase (DNA-PK) holoenzyme is a central player in the canonical NHEJ pathway. It is composed of the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends, and the large catalytic subunit, DNA-PKcs, a serine/threonine protein kinase.[2] Upon recruitment to the DSB, DNA-PKcs becomes activated and phosphorylates various substrates, including itself (autophosphorylation), to orchestrate the subsequent steps of DNA end processing and ligation.[2]

By inhibiting the kinase activity of DNA-PKcs, this compound effectively stalls the NHEJ repair process, leading to an accumulation of unrepaired DSBs. This accumulation can trigger cell cycle arrest and, ultimately, apoptotic cell death, particularly in cancer cells that are already genomically unstable or deficient in other DNA repair pathways. Furthermore, the inhibition of DNA-PKcs can sensitize cancer cells to the DNA-damaging effects of ionizing radiation and chemotherapeutic agents like doxorubicin.[3][4]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of DNA-PKcs. It binds to the kinase domain of the enzyme, preventing the transfer of phosphate from ATP to its substrates. This inhibition of phosphorylation is a critical event that disrupts the entire NHEJ signaling cascade.

The direct consequence of this compound activity is the suppression of DNA-PKcs autophosphorylation at sites such as Ser2056, which is a key marker of its activation. This lack of activation prevents the recruitment and activation of downstream NHEJ factors, effectively blocking the repair of DSBs. As a result, cells treated with this compound in combination with a DNA-damaging agent exhibit a significant increase in markers of persistent DNA damage, such as γH2AX foci.

Interestingly, the inhibition of the canonical NHEJ pathway by this compound can lead to a compensatory upregulation of alternative, more mutagenic end-joining pathways and homologous recombination. This shift in repair pathway choice can further contribute to genomic instability and cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the potency, selectivity, and efficacy of this compound and the related DNA-PKcs inhibitor, peposertib (M3814), for comparative purposes.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 | Kinase Selectivity Profile | Reference |

| This compound | DNA-PKcs | Potent inhibitor (specific IC50 not publicly disclosed) | High selectivity for DNA-PKcs over other PI3K-related kinases (PIKKs) | |

| Peposertib (M3814) | DNA-PKcs | < 3 nM | Highly selective; >60-fold selectivity against other PIKK family members (PI3K, mTOR, ATR) |

Table 2: Preclinical Efficacy of this compound

| Cancer Model | Treatment | Concentration/Dose | Key Findings | Reference |

| Glioblastoma (U251, NSC11 cells) | VX-984 + Radiation | 100-500 nM | Concentration-dependent increase in radiosensitivity; Inhibition of radiation-induced DNA-PKcs phosphorylation. | |

| Glioblastoma (Orthotopic Xenografts) | VX-984 + Radiation | 50 mg/kg or 100 mg/kg, oral gavage | Inhibition of radiation-induced DNA-PKcs phosphorylation in brain tumors; Enhanced radiation-induced survival prolongation. | |

| Breast and Ovarian Cancer Cell Lines | VX-984 + Doxorubicin | Not specified | Enhanced cytotoxic activity of doxorubicin; Strong synergy observed in a majority of cell lines. | |

| Ovarian Cancer Xenografts | VX-984 + Pegylated Liposomal Doxorubicin (PLD) | Not specified | Significantly enhanced efficacy of PLD. |

Table 3: Preclinical Pharmacokinetics

| Compound | Species | Route of Administration | Key Parameters | Reference |

| This compound | Mouse | Oral gavage | Crosses the blood-brain tumor barrier at sufficient concentrations to inhibit its target. Specific parameters (Cmax, Tmax, t1/2, Bioavailability) not publicly detailed. | |

| Peposertib (M3814) | Healthy Volunteers | Oral | Tmax: 1.1-2.5 hours; t1/2: ~3.3-5.4 hours. |

Signaling Pathways and Experimental Workflows

DNA-PKcs Signaling in Non-Homologous End Joining

The following diagram illustrates the central role of DNA-PKcs in the NHEJ pathway and the point of intervention for this compound.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines a typical experimental workflow to evaluate the radiosensitizing effects of this compound.

Detailed Experimental Protocols

Western Blot for Phospho-DNA-PKcs (Ser2056)

This protocol is designed to detect the inhibition of radiation-induced DNA-PKcs autophosphorylation by this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., U251 glioblastoma cells) and allow them to adhere overnight. The following day, pre-treat the cells with the desired concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 1 hour.

-

Irradiation: Expose the cells to ionizing radiation (e.g., 5 Gy).

-

Protein Extraction: One hour post-irradiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto a low-percentage (e.g., 6%) SDS-polyacrylamide gel to resolve the large DNA-PKcs protein. Transfer the proteins to a PVDF membrane. An overnight transfer at a low voltage (e.g., 30V) at 4°C is recommended for large proteins.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an ECL substrate.

-

-

Analysis: Quantify the band intensities. The membrane can be stripped and re-probed for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) for normalization.

Neutral Comet Assay

This assay measures DNA double-strand breaks at the single-cell level.

-

Cell Preparation: After treatment with this compound and radiation, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with molten low-melting-point agarose and pipette onto a comet slide. Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer (TBE). Apply a voltage (e.g., 1 V/cm) for a duration determined by optimization (e.g., 45 minutes).

-

Staining and Visualization: Gently remove the slides, wash with distilled water, and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Cell Plating: Harvest cells after treatment with this compound and/or radiation. Count the cells and plate a known number (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates or culture dishes.

-

Incubation: Incubate the cells for 10-14 days, allowing single cells to form colonies of at least 50 cells.

-

Fixation and Staining:

-

Remove the culture medium and wash the colonies with PBS.

-

Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.

-

Stain the colonies with a 0.5% crystal violet solution.

-

-

Colony Counting: Wash away the excess stain with water and allow the plates to dry. Count the number of visible colonies.

-

Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial (NCT02644278) as a single agent and in combination with pegylated liposomal doxorubicin in patients with advanced solid tumors. The results of this and other ongoing studies with DNA-PKcs inhibitors will be crucial in determining the clinical utility of this therapeutic strategy.

Conclusion

This compound is a selective and potent inhibitor of DNA-PKcs that has demonstrated significant promise in preclinical studies as a sensitizer for radiotherapy and chemotherapy. By targeting the NHEJ pathway, this compound exploits a key vulnerability of many cancer types. The data presented in this guide highlight the robust scientific rationale for the continued investigation of this compound and other DNA-PKcs inhibitors in the oncology setting. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Validation of (R)-VX-984 in Cancer Cell Lines

Executive Summary

(R)-VX-984, also known as M9831, is a potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4][5] In many cancers, the upregulation of DNA-PK is associated with resistance to DNA-damaging therapies like radiation and certain chemotherapies. By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to increased cytotoxicity and sensitizing cancer cells to these treatments. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers.

Mechanism of Action: Inhibition of the DNA-PKcs Signaling Pathway

DNA-PK is a serine/threonine protein kinase complex composed of the catalytic subunit DNA-PKcs and the Ku70/Ku80 heterodimer. The process of NHEJ is initiated when the Ku70/Ku80 heterodimer recognizes and binds to the broken ends of DNA. This recruits DNA-PKcs, which then becomes activated and phosphorylates itself (autophosphorylation) and other downstream targets to facilitate the repair process.

This compound acts as an ATP-competitive inhibitor of DNA-PKcs. By binding to the kinase domain, it blocks the catalytic activity of DNA-PKcs, preventing the autophosphorylation step (e.g., at serine 2056) which is a key indicator of its activation. This inhibition effectively halts the NHEJ pathway, causing an accumulation of unrepaired DSBs. Consequently, cells, particularly cancer cells that are often deficient in other repair pathways like homologous recombination (HR), are unable to cope with the DNA damage induced by radiation or chemotherapy, leading to cell death. This compound has been shown to be highly selective for DNA-PKcs over other related kinases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

The Critical Role of (R)-VX-984 in the Inhibition of Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-VX-984 is a potent and selective, orally active, and ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PKcs, this compound effectively suppresses NHEJ, leading to an accumulation of unrepaired DSBs.[1] This targeted inhibition of a key DNA repair pathway has positioned this compound as a promising therapeutic agent, particularly in oncology, where it can enhance the cytotoxic effects of DNA-damaging treatments such as ionizing radiation (IR) and certain chemotherapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the NHEJ pathway, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Introduction to Non-Homologous End Joining (NHEJ) and the Role of DNA-PKcs

DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these breaks: homologous recombination (HR) and non-homologous end joining (NHEJ). NHEJ is the predominant pathway in human cells, particularly in non-dividing cells, and is responsible for the direct ligation of broken DNA ends with minimal to no requirement for sequence homology.

The NHEJ pathway is a multi-step process initiated by the recognition of the DSB by the Ku70/80 heterodimer. Ku then recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme. The kinase activity of DNA-PKcs is essential for the subsequent steps of NHEJ, which include the processing of DNA ends by nucleases such as Artemis and the final ligation by the XRCC4-DNA Ligase IV complex. DNA-PKcs autophosphorylation is a key regulatory step that is thought to induce a conformational change, allowing other repair factors to access the DNA ends.

This compound: A Potent and Selective Inhibitor of DNA-PKcs

This compound, also known as M9831, is a small molecule inhibitor that targets the ATP-binding pocket of DNA-PKcs, thereby preventing its kinase activity. This inhibition is highly selective for DNA-PKcs over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and mTOR. The closely related compound, M3814 (peposertib), has been extensively studied and provides a wealth of data on the effects of this class of inhibitors.

Mechanism of Action

By competitively binding to the ATP-binding site of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, including DNA-PKcs itself (autophosphorylation). This abrogation of kinase activity stalls the NHEJ pathway, preventing the repair of DSBs. Consequently, cells treated with this compound accumulate DNA damage, which can lead to cell cycle arrest and apoptosis.

Quantitative Data on the Efficacy of DNA-PKcs Inhibition

The potency and selectivity of DNA-PKcs inhibitors like M3814 (peposertib), a compound structurally and functionally similar to this compound, have been characterized through various in vitro assays.

| Parameter | M3814 (Peposertib) | Reference |

| DNA-PK IC50 | 0.6 nM (at 10 µM ATP) | |

| mTOR IC50 | >10,000 nM | |

| PI3Kα IC50 | 1,100 nM | |

| PI3Kβ IC50 | 2,700 nM | |

| PI3Kγ IC50 | 1,200 nM | |

| PI3Kδ IC50 | 2,900 nM | |

| ATM IC50 | >10,000 nM | |

| ATR IC50 | >10,000 nM |

Table 1: Kinase Inhibitory Potency and Selectivity of M3814 (Peposertib). The data demonstrates the high potency of M3814 for DNA-PK and its selectivity over other related kinases.

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| HCT-116 | M3814 | Inhibition of bleomycin-induced DNA-PK autophosphorylation (pS2056) | IC50 = 100-500 nM | |

| FaDu | M3814 | Inhibition of bleomycin-induced DNA-PK autophosphorylation (pS2056) | IC50 = 100-500 nM | |

| U251 | This compound (250 nM) + IR | Inhibition of radiation-induced DNA-PKcs phosphorylation | Significant reduction | |

| NSC11 | This compound (250 nM) + IR | Inhibition of radiation-induced DNA-PKcs phosphorylation | Significant reduction | |

| T98G | This compound + IR | Failure to resolve γH2AX foci at 120 min | ~50 foci/nucleus (vs. ~10 in control) | |

| Normal Astrocytes | This compound + IR | Delayed but significant DSB repair | ~16 foci/nucleus at 120 min (vs. ~11 in control) |

Table 2: Cellular Effects of this compound and M3814 on DNA Damage and Repair. This table summarizes the impact of these inhibitors on key cellular markers of DNA damage and repair.

Experimental Protocols

Western Blotting for DNA-PKcs Autophosphorylation

This protocol is used to assess the inhibition of DNA-PKcs kinase activity by measuring the levels of its autophosphorylation at Serine 2056.

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116, FaDu) and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induction of DNA Damage: Induce DSBs by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide or 10 Gy ionizing radiation) for 1 hour.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 30-50 µg of protein per lane on a 6% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane. Due to the large size of DNA-PKcs, an overnight transfer at 30V in a cold room is recommended.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL detection reagent and a digital imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-DNA-PKcs signal to total DNA-PKcs or a loading control like GAPDH.

Immunofluorescence for γH2AX Foci

This assay quantifies the formation and resolution of DSBs by visualizing the phosphorylation of histone H2AX (γH2AX), a surrogate marker for DSBs.

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or vehicle, followed by induction of DNA damage (e.g., IR).

-

Fixation and Permeabilization: At desired time points post-damage, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is counted using automated image analysis software (e.g., ImageJ/Fiji).

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and a cytotoxic agent.

-

Cell Seeding: Plate a known number of cells into multi-well plates. The number of cells seeded per well should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150).

-

Treatment: Treat the cells with this compound and/or a DNA-damaging agent (e.g., varying doses of IR).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. The surviving fraction is the ratio of the plating efficiency of the treated cells to that of the untreated control cells.

Visualizing the Impact of this compound

Signaling Pathway of Non-Homologous End Joining

References

- 1. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

(R)-VX-984 (M9831): A Targeted Approach to Inducing Synthetic Lethality in BRCA Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the dependencies of cancer cells on specific DNA damage repair (DDR) pathways. Tumors with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a critical pathway for high-fidelity repair of DNA double-strand breaks (DSBs). This deficiency renders them highly reliant on alternative, more error-prone repair mechanisms, such as non-homologous end joining (NHEJ). (R)-VX-984 (also known as M9831) is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the NHEJ pathway. By inhibiting DNA-PK, this compound is hypothesized to induce a synthetic lethal phenotype in BRCA mutant cells, leading to catastrophic DNA damage and selective tumor cell death. This whitepaper provides a comprehensive technical overview of the preclinical rationale, experimental validation, and methodologies for investigating the synthetic lethality of this compound in BRCA-deficient cancer models.

Introduction: The Rationale for Targeting DNA-PK in BRCA Mutant Cancers

The BRCA1 and BRCA2 proteins are integral components of the homologous recombination (HR) pathway, which is essential for the error-free repair of DNA double-strand breaks (DSBs)[1]. Germline mutations in BRCA1 or BRCA2 significantly increase the lifetime risk of developing breast, ovarian, prostate, and pancreatic cancers. Cells with a dysfunctional BRCA pathway are unable to efficiently repair DSBs via HR and become heavily dependent on the non-homologous end joining (NHEJ) pathway[2][3].

The NHEJ pathway is a major DSB repair mechanism that ligates broken DNA ends without the need for a homologous template. A central enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), which is composed of the Ku70/80 heterodimer and the catalytic subunit, DNA-PKcs[4]. Upon a DSB, the Ku heterodimer recognizes and binds to the broken DNA ends, recruiting and activating DNA-PKcs. Activated DNA-PKcs then phosphorylates a multitude of downstream targets to facilitate the ligation of the broken ends.

The concept of synthetic lethality in this context is based on the premise that while the loss of either the HR or the NHEJ pathway alone is viable for a cell, the simultaneous inhibition of both pathways is catastrophic, leading to an accumulation of unrepaired DSBs and subsequent cell death[2]. The clinical success of PARP inhibitors in BRCA-mutated cancers has provided a robust validation of this therapeutic strategy. This compound, as a selective inhibitor of DNA-PK, offers a rational approach to exploit this same vulnerability in BRCA-deficient tumors. By blocking the compensatory NHEJ pathway, this compound is poised to selectively eliminate cancer cells with a pre-existing defect in HR.

This compound (M9831): A Potent and Selective DNA-PK Inhibitor

This compound (M9831) is an orally active and selective inhibitor of the DNA-PKcs kinase activity. Preclinical studies have demonstrated that VX-984 effectively suppresses the NHEJ pathway, leading to an increase in unrepaired DNA double-strand breaks. The selectivity of VX-984 for DNA-PKcs over other related kinases, such as PI3Ks, makes it a valuable tool for specifically interrogating the role of NHEJ in cancer therapy.

Preclinical Evidence for Synthetic Lethality

While direct, publicly available data on the synthetic lethality of this compound in BRCA mutant cell lines is limited, the principle has been demonstrated with other DNA-PK inhibitors. A recent study investigating the DNA-PK inhibitor nedisertib in BRCA1 and BRCA2 knockout prostate cancer cells provides a strong proof-of-concept.

Quantitative Data from a Proof-of-Concept Study with a DNA-PK Inhibitor (Nedisertib) in BRCA Knockout Cells

The following tables summarize key findings from a study by Scherer et al., which evaluated the effects of the DNA-PK inhibitor nedisertib in BRCA1 and BRCA2 knockout (KO) LNCaP prostate cancer cells.

Table 1: Effect of Nedisertib on Cell Proliferation in BRCA KO LNCaP Cells

| Cell Line | Treatment | Relative Cell Proliferation (%) |

| Scramble | Nedisertib | 80 ± 5 |

| BRCA1 KO | Nedisertib | 45 ± 7 |

| BRCA2 KO | Nedisertib | 50 ± 6 |

Data are presented as mean ± SEM. A significant decrease in cell proliferation was observed in BRCA1 and BRCA2 KO cells treated with nedisertib compared to scramble control cells.

Table 2: Induction of Apoptosis and Necrosis by Nedisertib in BRCA KO LNCaP Cells

| Cell Line | Treatment | Apoptosis (%) | Necrosis (%) |

| Scramble | Nedisertib | 5 ± 1 | 8 ± 2 |

| BRCA1 KO | Nedisertib | 15 ± 3 | 25 ± 4 |

| BRCA2 KO | Nedisertib | 12 ± 2 | 22 ± 3 |

Data are presented as mean ± SEM. A significant increase in both apoptosis and necrosis was observed in BRCA1 and BRCA2 KO cells treated with nedisertib.

Table 3: Quantification of DNA Double-Strand Breaks (γH2AX Foci) after Nedisertib Treatment in BRCA KO LNCaP Cells

| Cell Line | Treatment | Number of γH2AX Foci per Nucleus |

| Scramble | Nedisertib | 10 ± 2 |

| BRCA1 KO | Nedisertib | 35 ± 5 |

| BRCA2 KO | Nedisertib | 32 ± 4 |

Data are presented as mean ± SEM. A significant increase in the number of γH2AX foci, indicative of DNA double-strand breaks, was observed in BRCA1 and BRCA2 KO cells treated with nedisertib.

These data strongly support the hypothesis that inhibition of DNA-PK induces a synthetic lethal effect in cells with a compromised HR pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synthetic lethality of this compound in BRCA mutant cells.

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability of BRCA mutant and wild-type cells.

Materials:

-

BRCA mutant cell lines (e.g., MDA-MB-436, SUM149PT)

-

BRCA wild-type cell lines (e.g., MCF7, T47D)

-

This compound (M9831)

-

Cell culture medium and supplements

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of BRCA mutant and wild-type cells after treatment with this compound.

Materials:

-

BRCA mutant and wild-type cell lines

-

This compound (M9831)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

-

Seed cells in 6-well plates at a low density (e.g., 200-1000 cells per well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with 10% formalin for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.

γH2AX Immunofluorescence Assay

Objective: To quantify the induction of DNA double-strand breaks in BRCA mutant and wild-type cells following treatment with this compound.

Materials:

-

BRCA mutant and wild-type cell lines

-

This compound (M9831)

-

Glass coverslips in 24-well plates

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

-

Treat the cells with this compound for the desired time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using DAPI-containing mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Synthetic Lethality in BRCA Mutant Cells

Caption: Synthetic lethality of this compound in BRCA mutant cells.

Experimental Workflow: Clonogenic Survival Assay

Caption: Workflow for the clonogenic survival assay.

Experimental Workflow: γH2AX Immunofluorescence Assay

Caption: Workflow for γH2AX immunofluorescence assay.

Conclusion and Future Directions

The inhibition of DNA-PK using this compound represents a highly promising therapeutic strategy for the selective targeting of BRCA mutant cancers. The principle of synthetic lethality, well-established with PARP inhibitors, provides a strong rationale for the clinical development of DNA-PK inhibitors in this patient population. The preclinical data from related DNA-PK inhibitors in BRCA-deficient models further supports this approach, demonstrating increased cell killing and DNA damage.

Future research should focus on generating direct comparative data of this compound in isogenic BRCA wild-type and mutant cell lines to definitively establish its synthetic lethal potential. Furthermore, in vivo studies in patient-derived xenograft (PDX) models of BRCA-mutated tumors will be crucial to evaluate the efficacy and safety of this compound as a monotherapy and in combination with other agents, such as PARP inhibitors or chemotherapy. The continued investigation of this compound holds the potential to expand the arsenal of targeted therapies for patients with BRCA-associated malignancies.

References

- 1. BRCA1 Forms a Functional Complex with γ-H2AX as a Late Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of (R)-VX-984: A Technical Guide

An In-depth Examination of a Potent DNA-PK Inhibitor for Researchers, Scientists, and Drug Development Professionals

(R)-VX-984, also known as nedisertib or M3814, is a potent and selective, orally bioavailable small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3][4] As a key regulator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), DNA-PK represents a critical target in oncology.[5] By inhibiting DNA-PK, this compound compromises the ability of cancer cells to repair DNA damage induced by ionizing radiation and certain chemotherapeutic agents, thereby enhancing their cytotoxic effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, target engagement, and preclinical efficacy, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Core Pharmacodynamic Properties

This compound is an ATP-competitive inhibitor of DNA-PK. Its high potency and selectivity make it a valuable tool for studying the intricacies of the DNA damage response (DDR) and a promising candidate for clinical development.

Table 1: In Vitro Potency of this compound (M3814)

| Parameter | Value | Reference |

| IC50 (DNA-PK) | <3 nM |

Mechanism of Action: Inhibition of Non-Homologous End Joining

The primary mechanism of action of this compound is the inhibition of the NHEJ pathway for DNA DSB repair. In response to DNA damage, DNA-PKcs is recruited to the break sites where it is activated. This activation involves autophosphorylation at sites such as Ser2056. Activated DNA-PKcs then phosphorylates a multitude of downstream targets to facilitate the ligation of the broken DNA ends.

This compound binds to the ATP-binding pocket of DNA-PKcs, preventing its kinase activity. This inhibition leads to a cascade of cellular events:

-

Inhibition of DNA-PKcs Autophosphorylation: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of DNA-PKcs at Ser2056 in response to DNA damaging agents.

-

Impaired DNA Double-Strand Break Repair: The inhibition of DNA-PK results in the persistence of DNA DSBs, which can be visualized by the sustained presence of γH2AX foci.

-

Induction of Alternative Repair Pathways: By blocking the primary NHEJ pathway, this compound can lead to a compensatory increase in the utilization of alternative, often more error-prone, repair pathways such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).

-

Sensitization to DNA Damaging Agents: The accumulation of unrepaired DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to enhanced cancer cell killing when combined with radiation or chemotherapy.

Quantitative In Vitro and In Vivo Pharmacodynamics

Preclinical studies have demonstrated the potent activity of this compound both in cell culture and in animal models.

Table 2: In Vitro Effects of this compound in Glioblastoma Cell Lines

| Cell Line | Treatment | Effect | Concentration | Reference |

| U251 | This compound + Radiation | Inhibition of radiation-induced DNA-PKcs phosphorylation | 250-500 nM | |

| NSC11 | This compound + Radiation | Inhibition of radiation-induced DNA-PKcs phosphorylation | 250-500 nM | |

| U251 | This compound + Radiation | Potentiation of radiation-induced cytotoxicity | 250-500 nM | |

| NSC11 | This compound + Radiation | Potentiation of radiation-induced cytotoxicity | 250-500 nM |

Table 3: In Vivo Effects of this compound in a U251 Orthotopic Mouse Xenograft Model

| Treatment | Dosing Regimen | Outcome | Reference |

| This compound + Radiation | 50 mg/kg, twice daily | Increased survival compared to radiation alone | |

| This compound | 100 mg/kg, single dose | Inhibition of radiation-induced DNA-PKcs phosphorylation in tumors |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Western Blotting for DNA-PKcs Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of DNA-PKcs.

Materials:

-

Cancer cell lines (e.g., U251, HCT-116, FaDu)

-

This compound

-

DNA damaging agent (e.g., ionizing radiation source, bleomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-DNA-PKcs (Ser2056)

-

Mouse anti-DNA-PKcs

-

Antibody against a loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with the desired concentrations of this compound for 1 hour.

-

Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 2-10 Gy) or a chemical DNA damaging agent like bleomycin.

-

Cell Lysis and Protein Quantification: After a specified time post-damage (e.g., 1 hour), wash cells with cold PBS and lyse them. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the phosphorylated DNA-PKcs signal to total DNA-PKcs and the loading control.

Immunofluorescence for γH2AX Foci

This assay quantifies the formation and resolution of DNA DSBs.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

DNA damaging agent

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound and induce DNA damage as described for the Western blot protocol.

-

Fixation and Permeabilization: At various time points post-damage (e.g., 30 min, 1h, 4h, 24h), fix the cells, followed by permeabilization.

-

Immunostaining: Block non-specific antibody binding. Incubate with the primary anti-γH2AX antibody, followed by the fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

-

Single-cell suspension of cancer cells

-

This compound

-

Ionizing radiation source

-

Cell culture plates (e.g., 6-well plates)

-

Staining solution (e.g., 0.5% crystal violet in methanol/water)

Procedure:

-

Cell Seeding: Plate a known number of cells into culture plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Treatment: Allow cells to attach overnight. Treat with this compound for a specified duration (e.g., 6 hours) before irradiating with various doses (e.g., 0, 2, 4, 6 Gy).

-

Incubation: Remove the drug-containing medium and incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction as a function of the radiation dose to generate survival curves.

Conclusion

This compound is a highly potent and selective inhibitor of DNA-PK that effectively disrupts the NHEJ DNA repair pathway. Its ability to sensitize cancer cells to radiation and chemotherapy has been robustly demonstrated in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DNA-PK inhibitors. As our understanding of the DNA damage response continues to evolve, targeted agents like this compound hold significant promise for improving cancer therapy.

References

(R)-VX-984 Treatment: An In-depth Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-984, also known as M9831, is a potent and selective, orally active inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3][4] DSBs are highly cytotoxic lesions that can be induced by ionizing radiation and certain chemotherapeutic agents. By inhibiting DNA-PKcs, this compound effectively blocks the NHEJ pathway, leading to an accumulation of unrepaired DSBs and sensitizing cancer cells to DNA-damaging therapies.[1] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

The primary molecular target of this compound is DNA-PKcs. The binding of this compound to the ATP-binding site of DNA-PKcs competitively inhibits its kinase activity. This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of other downstream targets essential for the ligation of broken DNA ends during NHEJ. The disruption of NHEJ by this compound results in the persistence of DNA double-strand breaks.

As a consequence of NHEJ inhibition, cells exhibit a compensatory upregulation of alternative, often more error-prone, DNA repair pathways. Treatment with this compound has been shown to increase the activity of both homologous recombination (HR) and mutagenic non-homologous end joining (mNHEJ).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in preclinical studies.

Table 1: Dose-Dependent Inhibition of NHEJ by this compound

| Assay | Cell Type | This compound Concentration | % Reduction in NHEJ Efficiency (Mean ± SD) | Reference |

| Class Switch Recombination (CSR) | Primary Murine B-cells | 100 nM | ~25% | |

| Class Switch Recombination (CSR) | Primary Murine B-cells | 300 nM | ~50% | |

| Class Switch Recombination (CSR) | Primary Murine B-cells | 1000 nM | ~60% |

Table 2: Dose-Dependent Increase in Alternative DNA Repair Pathways by this compound

| Assay | Cell Line | This compound Concentration | Fold Increase in HR (Mean ± SD) | Fold Increase in mNHEJ (Mean ± SD) | Reference |

| EJ-DR Reporter Assay | U2OS | 100 nM | ~2.5 | ~2.0 | |

| EJ-DR Reporter Assay | U2OS | 300 nM | ~4.0 | ~3.5 | |

| EJ-DR Reporter Assay | U2OS | 1000 nM | ~5.0 | ~4.5 |

Table 3: Effect of this compound on Radiation-Induced DNA Damage (γH2AX Foci)

| Cell Line | Treatment | Time Post-IR (0.5 Gy) | Average γH2AX Foci per Cell (Mean ± SEM) | Reference |

| T98G (Glioblastoma) | IR only | 30 min | 41.51 | |

| T98G (Glioblastoma) | IR + VX-984 | 30 min | 41.38 | |

| T98G (Glioblastoma) | IR only | 4 hours | ~15 | |

| T98G (Glioblastoma) | IR + VX-984 | 4 hours | ~35 | |

| T98G (Glioblastoma) | IR only | 24 hours | ~5 | |

| T98G (Glioblastoma) | IR + VX-984 | 24 hours | ~20 | |

| Normal Human Astrocytes | IR only | 30 min | 20.22 | |

| Normal Human Astrocytes | IR + VX-984 | 30 min | Not significantly different | |

| Normal Human Astrocytes | IR only | 4 hours | ~8 | |

| Normal Human Astrocytes | IR + VX-984 | 4 hours | ~12 | |

| Normal Human Astrocytes | IR only | 24 hours | ~2 | |

| Normal Human Astrocytes | IR + VX-984 | 24 hours | ~5 |

Table 4: Radiosensitizing Effect of this compound

| Cell Line | This compound Concentration (nM) | Radiation Dose (Gy) | Parameter | Value | Reference |

| U251 (Glioblastoma) | 0-500 | 0-6 | Dose enhancement factor | Concentration-dependent increase | |

| NSC11 (Glioblastoma Stem-like) | 0-500 | 0-6 | Dose enhancement factor | Concentration-dependent increase |

Experimental Protocols

Western Blot for DNA-PKcs Phosphorylation

This protocol describes the detection of phosphorylated DNA-PKcs (p-DNA-PKcs) at serine 2056, a marker of its activation, following treatment with this compound and induction of DNA damage.

-

Cell Culture and Treatment:

-

Plate cells at a density to achieve 70-80% confluency on the day of the experiment.

-

Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide) or by exposure to ionizing radiation (IR).

-

Harvest cells at specified time points post-damage induction.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto a low-percentage (e.g., 6%) SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane. For large proteins like DNA-PKcs, an overnight wet transfer at 4°C is recommended.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody for total DNA-PKcs and a loading control like β-actin or GAPDH.

-

Immunofluorescence for γH2AX Foci

This protocol details the visualization and quantification of γH2AX foci, a surrogate marker for DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate.

-

Treat cells with this compound and/or ionizing radiation as described in the western blot protocol.

-

-

Fixation and Permeabilization:

-

At the desired time points, wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

-

Image Analysis:

-

Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

-

Cell Seeding and Treatment:

-

Harvest and count cells to create a single-cell suspension.

-

Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Allow cells to attach for several hours.

-

Treat the cells with varying concentrations of this compound and/or different doses of ionizing radiation.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

-

Staining and Counting:

-

Aspirate the media and wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet solution.

-

Wash away the excess stain with water and allow the plates to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: (number of colonies counted / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: (number of colonies counted / (number of cells seeded x PE)) x 100%.

-

Plot the surviving fraction against the radiation dose to generate a cell survival curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: DNA Damage Response Pathway and this compound Mechanism.

Caption: Workflow for evaluating this compound effects.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

Methodological & Application

(R)-VX-984 In Vitro Efficacy in Glioblastoma: Application Notes and Protocols

For Research Use Only.

Introduction